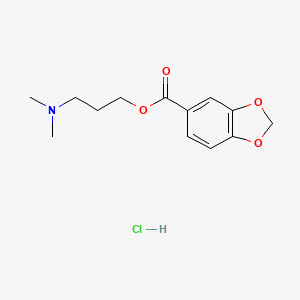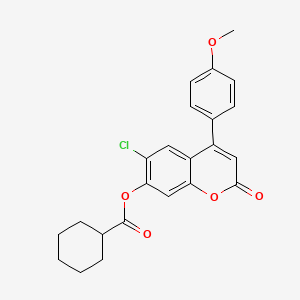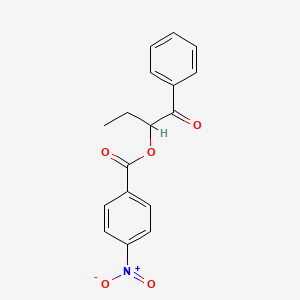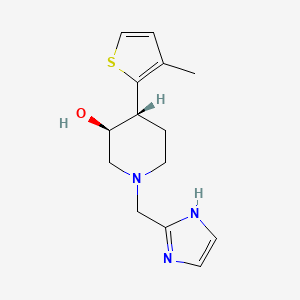
3-(dimethylamino)propyl 1,3-benzodioxole-5-carboxylate hydrochloride
Descripción general
Descripción
3-(dimethylamino)propyl 1,3-benzodioxole-5-carboxylate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. This compound is also known as MDBP and is a member of the benzodioxole family of compounds. MDBP has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mecanismo De Acción
MDBP acts as a serotonin and dopamine receptor agonist, meaning that it binds to these receptors and activates them. This leads to an increase in the release of neurotransmitters and a subsequent increase in neuronal activity. The exact mechanism of action of MDBP is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
MDBP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine, leading to an increase in mood and a reduction in anxiety and depression. Additionally, MDBP has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. However, further research is needed to fully understand the biochemical and physiological effects of MDBP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDBP has several advantages for use in laboratory experiments. Its unique chemical structure makes it a valuable tool for studying biological processes and it has a high affinity for serotonin and dopamine receptors, making it a potential candidate for the treatment of neurological disorders. However, there are also limitations to the use of MDBP in laboratory experiments. Its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy for use in humans.
Direcciones Futuras
There are several future directions for the study of MDBP. One potential area of research is the development of new compounds based on the structure of MDBP. These compounds could have improved pharmacological properties and may be more effective for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of MDBP and its potential applications in the treatment of inflammatory diseases. Finally, the use of MDBP as a fluorescent probe for imaging studies has potential applications in the field of bioimaging and could lead to the development of new diagnostic tools for the early detection of diseases.
Aplicaciones Científicas De Investigación
MDBP has been studied for its potential applications in pharmacology and medicinal chemistry. It has been shown to have a high affinity for serotonin and dopamine receptors, making it a potential candidate for the treatment of depression, anxiety, and other neurological disorders. Additionally, MDBP has been studied for its potential use as a fluorescent probe for imaging studies. Its unique chemical structure allows it to bind to specific targets, making it a valuable tool for studying biological processes.
Propiedades
IUPAC Name |
3-(dimethylamino)propyl 1,3-benzodioxole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c1-14(2)6-3-7-16-13(15)10-4-5-11-12(8-10)18-9-17-11;/h4-5,8H,3,6-7,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMFEQKYERSVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC(=O)C1=CC2=C(C=C1)OCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3969276.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3969277.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3969306.png)
![N-(sec-butyl)-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3969309.png)

![2-[4-(1-cycloheptyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)](/img/structure/B3969315.png)
![3-hydroxy-2,2-dimethyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-3-phenylpropanamide](/img/structure/B3969323.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]pentanamide](/img/structure/B3969331.png)
![3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B3969336.png)
![2-{4-[1-(2-fluorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3969339.png)



![2-oxo-N-{2-[(trifluoroacetyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B3969378.png)